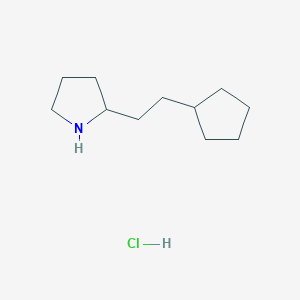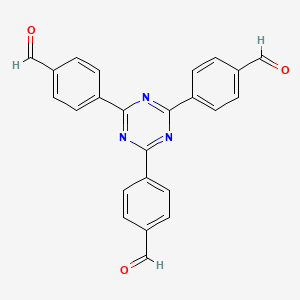
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde
説明
科学的研究の応用
Synthesis of Microporous Covalent Organic Frameworks
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: is utilized in the synthesis of microporous covalent organic frameworks (COFs) . These frameworks are highly ordered, with predictable structures that can be designed for specific functions. The compound acts as a building block, linking with other molecules to form a stable, porous network. This application is crucial for developing materials with high surface areas, which are beneficial for gas storage, separation, and catalysis .
Development of Electrochromic Materials
The compound is instrumental in the development of electrochromic materials (ECMs) . ECMs change color when an electric field is applied, making them useful for smart windows, displays, and energy storage devices. The triazine core of the compound provides a scaffold for attaching chromophores or other functional groups, enabling the fine-tuning of the material’s electrochromic properties .
Organic Electronics
In the field of organic electronics, 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde serves as an electron acceptor. Its ability to accept electrons makes it a valuable component in organic photovoltaic cells, where it can contribute to the efficiency of light absorption and charge transfer processes. The compound’s stability and electronic properties are advantageous for creating more efficient and durable organic electronic devices .
Sensing and Detection
The triazine-based compound is being researched for use in chemical sensing and detection . Its structure can be modified to interact with specific molecules, making it a candidate for creating sensors that can detect gases, ions, or organic compounds with high selectivity and sensitivity. This has implications for environmental monitoring, medical diagnostics, and security .
Drug Delivery Systems
Lastly, the compound’s framework is being studied for its application in drug delivery systems . The ability to form porous structures means it can be used to encapsulate drugs, allowing for controlled release and targeted delivery. This is particularly useful for drugs that require precise dosing or need to be protected from degradation before reaching their target site .
特性
IUPAC Name |
4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFWPOMAJBVGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204687 | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde | |
CAS RN |
443922-06-3 | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443922-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde in the synthesis of COFs?
A1: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde serves as a key building block in the synthesis of imine-linked COFs. Its three benzaldehyde groups readily react with amine-containing monomers through Schiff-base condensation reactions, forming robust covalent bonds and creating the extended network structure of the COF. [, , , ]
Q2: How does the structure of the resulting COF impact its properties and applications?
A2: The structure of the COF, determined by the chosen monomers and reaction conditions, dictates its properties and potential applications. For instance, using 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde and melamine resulted in a microporous nitrogen-rich COF (TATAM) suitable for supporting palladium nanoparticles. [] This Pd@TATAM material exhibited excellent catalytic activity in C-Se coupling reactions.
Q3: Can the properties of these COFs be further modified after synthesis?
A3: Yes, post-synthetic modification is possible. For example, an amine-functionalized COF synthesized using 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde and aminoterephthalohydrazide (NH2-Th-Tz COF) allowed for the incorporation of chiral moieties. [] This post-modification introduced chirality into the COF structure, enabling enantioselective adsorption of tyrosine.
Q4: What are the advantages of using 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde in the context of sustainable chemistry?
A4: While the provided research does not delve deeply into this aspect, employing 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde for synthesizing COF catalysts offers some potential advantages. Firstly, the robust framework and covalent bonding in COFs often lead to enhanced stability and reusability, reducing the need for frequent catalyst replacement. [, ] Secondly, some COFs, like the Pd@TATAM example, demonstrate catalytic activity under relatively mild conditions (e.g., aqueous solutions at room temperature), potentially decreasing energy consumption and minimizing the use of harsh solvents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)


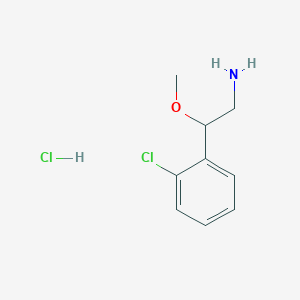
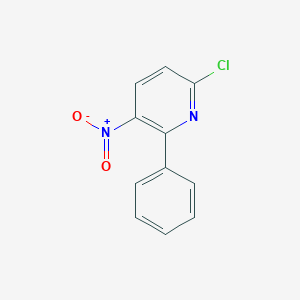


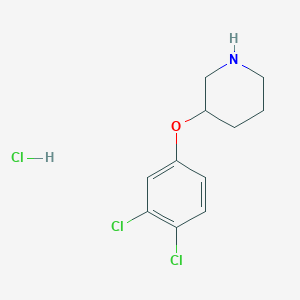
![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)
